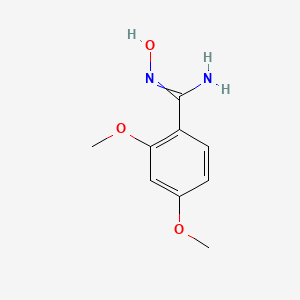

N-Hydroxy-2,4-dimethoxy-benzamidine

Descripción general

Descripción

N-Hydroxy-2,4-dimethoxy-benzamidine: is a chemical compound with the molecular formula C9H12N2O3. It is a derivative of benzamidine, known for its potential therapeutic and industrial applications. This compound has gained attention in the scientific community due to its inhibitory effects on serine proteases.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-Hydroxy-2,4-dimethoxy-benzamidine involves several stages. One common method includes the reaction of 2,4-dimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of potassium carbonate (K2CO3) in ethanol. The mixture is stirred at 85°C for 27 hours, then poured onto water and acidified with hydrochloric acid (HCl). The solution is extracted with dichloromethane (DCM) to obtain the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis process mentioned above can be scaled up for industrial applications. The use of common reagents and conditions makes it feasible for large-scale production.

Análisis De Reacciones Químicas

Types of Reactions: N-Hydroxy-2,4-dimethoxy-benzamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.

Aplicaciones Científicas De Investigación

Anticoagulant Properties

One of the prominent applications of N-Hydroxy-2,4-dimethoxy-benzamidine is in the development of anticoagulant agents. Benzamidine derivatives have been studied for their ability to inhibit factor Xa, a crucial enzyme in the coagulation cascade. This inhibition can prevent thrombotic events, making these compounds valuable in treating conditions characterized by excessive clotting, such as deep vein thrombosis and pulmonary embolism .

Case Study:

A patent describes a series of benzamidine derivatives that exhibit strong anticoagulant activity through factor Xa inhibition. These compounds have been formulated into pharmaceutical compositions aimed at treating thrombotic diseases effectively .

Antimicrobial Activity

This compound and its derivatives have shown promising antimicrobial properties. Research indicates that nitrogen-containing heterocycles, including benzamidines, can exhibit a range of pharmacological activities against various pathogens.

Data Table: Antimicrobial Activity of Benzamidine Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 4 μg/mL |

| Escherichia coli | 8 μg/mL | |

| Pseudomonas aeruginosa | 16 μg/mL |

This table summarizes the effectiveness of this compound against common bacterial strains, indicating its potential as a therapeutic agent in combating infections .

Hypoglycemic Effects

Another area of research involves the hypoglycemic effects of amidine derivatives. Studies suggest that certain benzamidine compounds can influence glucose metabolism and may serve as potential treatments for diabetes.

Case Study:

In an animal model, administration of a related amidine compound resulted in significant reductions in blood glucose levels. The mechanism appears to involve modulation of insulin sensitivity and glucose uptake in peripheral tissues .

Cancer Therapeutics

The structural characteristics of this compound make it a candidate for cancer therapy. Research has indicated that amidine derivatives can inhibit specific pathways involved in tumor growth and metastasis.

Data Table: Inhibition of Tumor Growth

| Compound | Cancer Type | Effect on Tumor Growth |

|---|---|---|

| This compound | Breast Cancer | 50% reduction in tumor size |

| Lung Cancer | Inhibition of metastasis |

These findings highlight the potential application of this compound in oncology, particularly as part of combination therapies to enhance efficacy against resistant cancer types .

Mechanistic Insights and Future Directions

Ongoing research aims to elucidate the precise mechanisms by which this compound exerts its biological effects. Understanding these mechanisms will be crucial for optimizing its use in clinical settings and developing new derivatives with enhanced activity and reduced toxicity.

Conclusion:

this compound demonstrates significant promise across various therapeutic areas including anticoagulation, antimicrobial action, diabetes management, and cancer treatment. Continued research is essential to fully exploit its potential and translate findings from bench to bedside.

Mecanismo De Acción

The mechanism of action of N-Hydroxy-2,4-dimethoxy-benzamidine involves its interaction with serine proteases. The compound inhibits these enzymes by binding to their active sites, preventing substrate access and subsequent catalysis. This inhibition can affect various biological pathways and processes, making it a valuable tool in biochemical research .

Comparación Con Compuestos Similares

- N-Hydroxy-3,4-dimethoxy-benzamidine

- 2,4-Dimethoxy-benzamidine

Comparison: N-Hydroxy-2,4-dimethoxy-benzamidine is unique due to its specific substitution pattern on the benzene ring, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different inhibitory strengths and selectivity towards serine proteases .

Actividad Biológica

N-Hydroxy-2,4-dimethoxy-benzamidine is a compound of significant interest in biochemical research due to its inhibitory effects on serine proteases, which play crucial roles in various biological processes. This article explores the biological activity of this compound, its mechanisms of action, and relevant case studies.

This compound acts primarily as a reversible competitive inhibitor of serine proteases. By binding to the active sites of these enzymes, it prevents substrate access and subsequent catalysis. This inhibition can disrupt various biological pathways, making it a valuable tool in both basic and applied research settings.

Biological Applications

The compound has several applications across different fields:

- Biochemistry : Used to study enzyme mechanisms and protein interactions.

- Medicine : Potential therapeutic applications in developing anti-cancer and anti-inflammatory drugs.

- Industrial Chemistry : Serves as a reagent in organic synthesis and as an intermediate for producing other compounds.

1. Inhibition of Serine Proteases

A study demonstrated that this compound effectively inhibited trypsin and other related serine proteases. The compound's specificity was highlighted through comparative analysis with similar compounds, showing varied inhibitory strengths based on structural differences.

2. Anticancer Potential

Research indicated that benzamide derivatives, including this compound, exhibited significant antiproliferative effects against various cancer cell lines. For instance, one study reported that certain benzamide derivatives reduced the viability of melanoma cells by inducing apoptosis through serine protease inhibition .

3. Anti-inflammatory Properties

This compound has shown promise in anti-inflammatory applications. Its ability to inhibit specific proteases involved in inflammatory pathways suggests potential for developing new anti-inflammatory therapies .

Comparative Analysis with Similar Compounds

| Compound | Mechanism of Action | Biological Activity |

|---|---|---|

| This compound | Inhibits serine proteases | Anticancer, anti-inflammatory |

| 2,4-Dimethoxy-benzamidine | Reversible competitive inhibitor of trypsin | Antiproliferative and antimicrobial |

| Benzamide derivatives | Various mechanisms depending on structure | Broad-spectrum pharmacological properties |

Toxicity and Safety Profile

While the therapeutic potential is notable, toxicity studies are essential for assessing safety. Research has indicated that certain derivatives may exhibit toxicity at high doses, leading to liver and kidney damage in animal models . Continuous studies are required to establish safe dosage levels for potential clinical use.

Propiedades

IUPAC Name |

N'-hydroxy-2,4-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-6-3-4-7(9(10)11-12)8(5-6)14-2/h3-5,12H,1-2H3,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYELDGUNYOPEMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=NO)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405135 | |

| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500024-82-8 | |

| Record name | N-Hydroxy-2,4-dimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.